

Persistence and Mobility of Terbufos-Sulfoxide in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

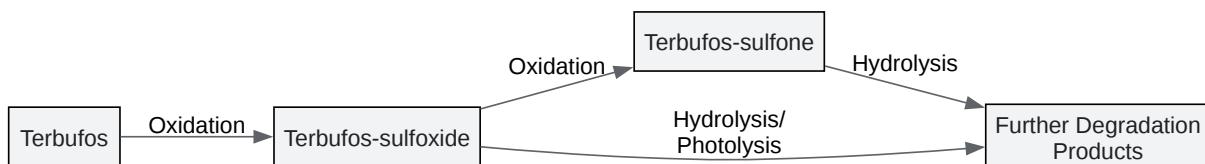
Compound Name: *Terbufos-sulfoxide*

Cat. No.: *B076248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a comprehensive overview of the environmental fate of **Terbufos-sulfoxide**, a major metabolite of the organophosphate insecticide Terbufos, in aqueous systems. Understanding the persistence and mobility of this compound is critical for assessing its potential environmental impact and risks to non-target organisms. This document synthesizes key data on its degradation through hydrolysis and photolysis, and its mobility as influenced by sorption processes. Detailed experimental protocols derived from cited literature are provided to facilitate further research.

Introduction

Terbufos is a widely used insecticide and nematicide that undergoes rapid oxidation in the environment to form two primary metabolites: **Terbufos-sulfoxide** and Terbufos-sulfone.^{[1][2]} These metabolites are of significant environmental concern as they exhibit comparable or even greater toxicity than the parent compound and are generally more persistent and mobile.^{[2][3]} ^[4] This guide focuses specifically on **Terbufos-sulfoxide**, examining its stability and transport potential in various aqueous environments. The persistence of a compound refers to the length of time it remains in a particular environment before being broken down, while mobility describes its ability to move within and between environmental compartments, such as from soil to water.

Chemical Transformation of Terbufos

The primary transformation pathway of Terbufos in the environment involves the oxidation of the sulfur atom, leading to the formation of **Terbufos-sulfoxide** and subsequently Terbufos-sulfone. This process can be mediated by both biotic and abiotic factors.[\[5\]](#)

[Click to download full resolution via product page](#)

Figure 1: Simplified degradation pathway of Terbufos to **Terbufos-sulfoxide** and Terbufos-sulfone.

Persistence of Terbufos-Sulfoxide in Aqueous Environments

The persistence of **Terbufos-sulfoxide** in water is primarily determined by two key abiotic degradation processes: hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The rate of hydrolysis for **Terbufos-sulfoxide** is significantly dependent on pH and temperature.[\[5\]](#) Unlike its parent compound, Terbufos, which hydrolyzes relatively quickly, **Terbufos-sulfoxide** is considerably more stable in aqueous solutions.[\[6\]](#)[\[7\]](#)

Table 1: Hydrolysis Half-life of Terbufos and its Metabolites

Compound	pH	Temperature (°C)	Half-life (days)	Reference
Terbufos	5	20-25	4.5	[5]
Terbufos	7	25	5.5	[5]
Terbufos	9	25	8.5	[5]
Terbufos-sulfoxide	8.8 (Natural Water)	20	18-40	[7][8]
Terbufos-sulfoxide	6.0 (Distilled Water)	20	280-350	[7][8]
Terbufos-sulfone	8.8 (Natural Water)	20	18-40	[7][8]
Terbufos-sulfone	6.0 (Distilled Water)	20	280-350	[7][8]

Photolysis

Photolysis is the degradation of a compound by light, particularly sunlight. While Terbufos itself is susceptible to rapid photolysis, its degradation can lead to the formation of **Terbufos-sulfoxide**.^[5] Studies on the direct photolysis of **Terbufos-sulfoxide** are less common in the reviewed literature, with more focus placed on the photolytic degradation of the parent compound which results in the formation of the sulfoxide. For instance, after one day of exposure to natural sunlight in pond water, less than 1% of the initial Terbufos remained, with **Terbufos-sulfoxide** accounting for 45.2% of the applied radioactivity.^[5]

Mobility of Terbufos-Sulfoxide in Aqueous Environments

The mobility of **Terbufos-sulfoxide** in the environment, particularly its potential to leach from soil into groundwater or move with surface runoff, is largely governed by its sorption to soil and sediment particles.

Sorption

Sorption is a process where a chemical binds to a solid surface, such as soil organic carbon or clay minerals. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into organic phases. A higher log Kow value suggests a greater affinity for organic matter and thus lower mobility in water. Terbufos has a high log Kow, indicating it binds strongly to soil. In contrast, **Terbufos-sulfoxide** has a significantly lower Kow, making it more water-soluble and mobile.^{[7][8]}

The soil organic carbon-water partitioning coefficient (Koc) is another important parameter for assessing mobility. Lower Koc values indicate weaker sorption to soil and higher mobility.

Table 2: Physicochemical Properties Related to Mobility

Compound	Log Kow	Koc (mL/g)	Water	Reference
			Solubility (mg/L)	
Terbufos	4.71	10,000 - 31,622	4.5	[5][6]
Terbufos-sulfoxide	2.21 (calculated)	40 - 293	2936	[2][5]
Terbufos-sulfone	2.48 (calculated)	40 - 293	240	[2][5]

The lower sorption and higher water solubility of **Terbufos-sulfoxide** compared to the parent compound indicate a greater potential for this metabolite to be transported from treated fields into surface and groundwater.^{[2][3]}

Experimental Protocols

The following are generalized experimental protocols for assessing the persistence and mobility of **Terbufos-sulfoxide** in aqueous environments, based on methodologies described in the cited literature.

Hydrolysis Study Protocol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photochemical oxidation of terbufos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. pic.int [pic.int]
- 7. tandfonline.com [tandfonline.com]
- 8. Adsorption, desorption, soil mobility, aqueous persistence and octanol-water partitioning coefficients of terbufos, terbufos sulfoxide and terbufos sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Persistence and Mobility of Terbufos-Sulfoxide in Aqueous Environments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076248#persistence-and-mobility-of-terbufos-sulfoxide-in-aqueous-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com